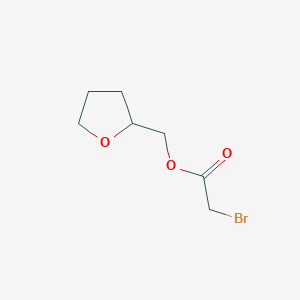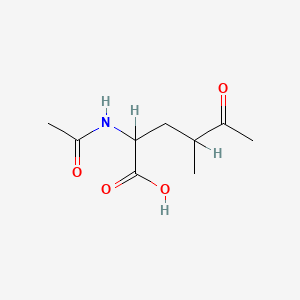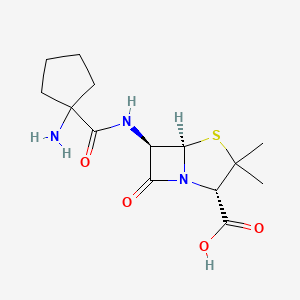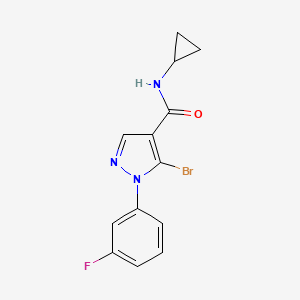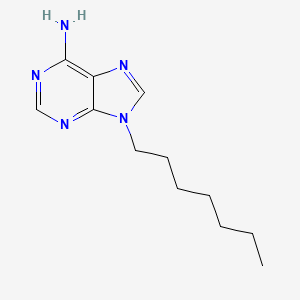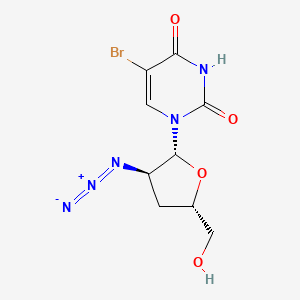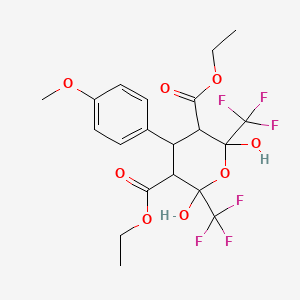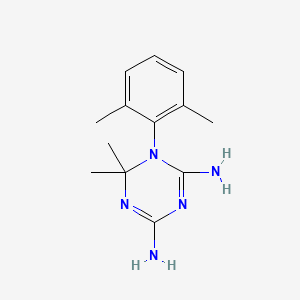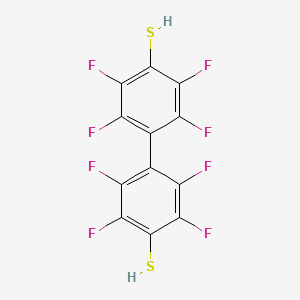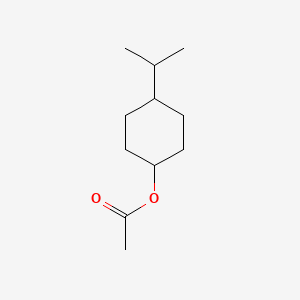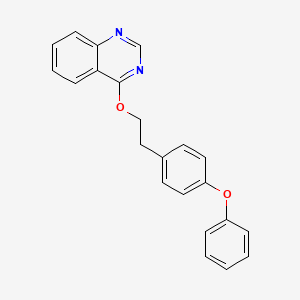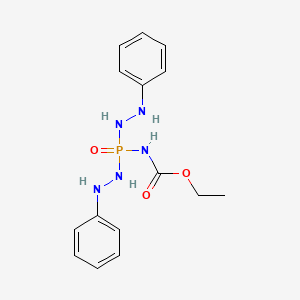
Carbamic acid, (bis(2-phenylhydrazino)phosphinyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (bis(2-phenylhydrazino)phosphinyl)-, ethyl ester is a chemical compound with the molecular formula C15H20N5O3P. It is known for its unique structure, which includes a carbamic acid moiety and two phenylhydrazino groups attached to a phosphinyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (bis(2-phenylhydrazino)phosphinyl)-, ethyl ester typically involves the reaction of ethyl carbamate with bis(2-phenylhydrazino)phosphinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
化学反応の分析
Types of Reactions
Carbamic acid, (bis(2-phenylhydrazino)phosphinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylhydrazino groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines. Substitution reactions result in various substituted derivatives of the original compound.
科学的研究の応用
Carbamic acid, (bis(2-phenylhydrazino)phosphinyl)-, ethyl ester has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis.
作用機序
The mechanism of action of carbamic acid, (bis(2-phenylhydrazino)phosphinyl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The phenylhydrazino groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The compound’s reactivity also allows it to participate in various chemical reactions, altering the function of biological molecules and pathways.
類似化合物との比較
Similar Compounds
Carbamic acid, (bis(2-phenylhydrazino)phosphinyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Carbamic acid, (bis(2-phenylhydrazino)phosphinyl)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.
Carbamic acid, (bis(2-phenylhydrazino)phosphinyl)-, butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester.
Uniqueness
Carbamic acid, (bis(2-phenylhydrazino)phosphinyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group influences its solubility and reactivity compared to similar compounds with different ester groups.
特性
CAS番号 |
18639-06-0 |
|---|---|
分子式 |
C15H20N5O3P |
分子量 |
349.32 g/mol |
IUPAC名 |
ethyl N-bis(2-phenylhydrazinyl)phosphorylcarbamate |
InChI |
InChI=1S/C15H20N5O3P/c1-2-23-15(21)18-24(22,19-16-13-9-5-3-6-10-13)20-17-14-11-7-4-8-12-14/h3-12,16-17H,2H2,1H3,(H3,18,19,20,21,22) |
InChIキー |
HOXXBKCSOGZTEI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NP(=O)(NNC1=CC=CC=C1)NNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


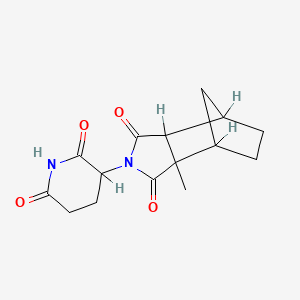
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)
